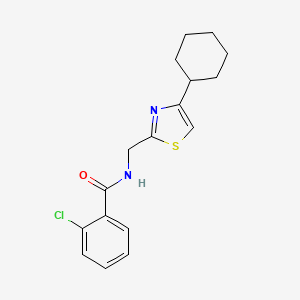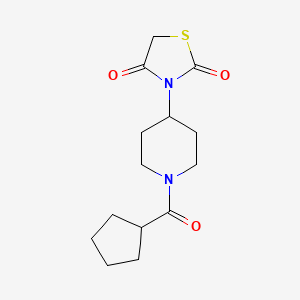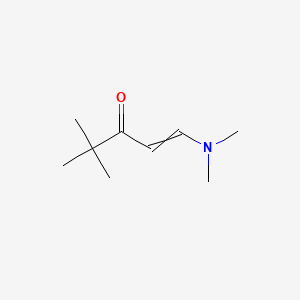![molecular formula C7H11FO2 B2807362 (1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol CAS No. 2418722-45-7](/img/structure/B2807362.png)
(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol” is a chemical compound that belongs to the class of bicyclo[2.1.1]hexanes . Bicyclo[2.1.1]hexanes are increasingly important in the development of bio-active compounds and are still underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as “(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol”, is achieved through an efficient and modular approach . This strategy involves the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular structure of “(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol” is based on the bicyclo[2.1.1]hexane scaffold . This scaffold is valuable in the development of new bio-active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol” include [2+2] cycloaddition . This reaction is facilitated by the use of photochemistry .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
The synthesis of 2-oxabicyclo[2.1.1]hexane derivatives has been explored through various chemical reactions, showcasing their complex structural characteristics and potential for further chemical modifications. For example, 2-Oxabicyclo[2.1.1]hexane has been obtained by cyclization of 3-hydroxycyclobutanemethanol, with subsequent studies involving photocycloaddition and solvolysis reactions to manipulate the oxabicyclohexane framework for the creation of novel derivatives (Kirmse & Mrotzeck, 1988).
Research on the stereochemical aspects of fluorinated oxabicyclohexane derivatives has led to the synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. These studies are important for understanding the impacts of fluorine substitution on the chemical behavior and potential reactivity of such compounds (Krow et al., 2004).
A significant achievement in the field was the synthesis of the first fluorinated analogue of 2,4-methanoproline, 4-fluoro-2,4-methanoproline, from methyl 2-fluoroacrylate, demonstrating the possibility of incorporating fluorine into the oxabicyclohexane skeleton, which could have implications for developing novel compounds with enhanced properties (Tkachenko et al., 2009).
Potential Applications
The rearrangement routes to 3-CH(2)X-2-azabicyclo[2.1.1]hexanes have been explored for their potential in creating functionalized synthons, which could be used in the development of methano-bridged pyrrolidines. This research underlines the versatility of oxabicyclohexane derivatives in synthesizing complex organic molecules with specific functional groups (Krow et al., 2002).
Studies on the intramolecular hydrogen bonding in fluorocyclopropylmethanol derivatives, including those related to the compound of interest, have provided insights into their conformational preferences and stability. These findings have implications for understanding the fundamental interactions that govern the chemical behavior of fluorinated organic compounds (Møllendal et al., 2004).
Zukünftige Richtungen
The future directions for the research and development of “(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol” and similar compounds involve exploring the sp3-rich new chemical space . This involves the development of new 1,2-disubstituted bicyclo[2.1.1]hexane modules and their potential applications in the development of new bio-active compounds .
Eigenschaften
IUPAC Name |
[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUFWALNVDWJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CF)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2807280.png)

![Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B2807282.png)
![5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2807284.png)
![2-(5-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2807285.png)

![1-(3-methoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2807287.png)





![N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2807300.png)
![9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807301.png)